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molecular formula C14H9NO3 B1682343 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 53944-40-4

7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine

Cat. No. B1682343
M. Wt: 239.23 g/mol
InChI Key: ZYGDCOJTJFQANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931199

Procedure details

A mixture of 7.5 ml of glacial acetic acid, 0.9 ml of concentrated sulfuric acid, 4.5 ml of water and 4.6 g of diethyl 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl-carbonyl)malonate is stirred under reflux for 2 hours. The reaction mixture is poured into 50 ml of cool water. The crystalline precipitate is filtered off, and suspended in water. The suspension is alkalified with 10% sodium hydroxide under ice cooling, and extracted with chloroform. The extract is washed thoroughly with water, dried, and concentrated. The residue is recrystallized from toluene to give 7 -acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 194°-195°C.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
diethyl 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl-carbonyl)malonate
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.S(=O)(=O)(O)O.[O:10]=[C:11]1[C:20]2[C:15](=[N:16][CH:17]=[CH:18][CH:19]=2)[O:14][C:13]2[CH:21]=[CH:22][C:23]([C:25]([CH:27](C(OCC)=O)C(OCC)=O)=[O:26])=[CH:24][C:12]1=2>O>[C:25]([C:23]1[CH:22]=[CH:21][C:13]2[O:14][C:15]3=[N:16][CH:17]=[CH:18][CH:19]=[C:20]3[C:11](=[O:10])[C:12]=2[CH:24]=1)(=[O:26])[CH3:27]

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
diethyl 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl-carbonyl)malonate
Quantity
4.6 g
Type
reactant
Smiles
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C(=O)C(C(=O)OCC)C(=O)OCC
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract is washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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